3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one
Overview
Description
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine atoms on both phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 4-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require careful control of reaction conditions to ensure high yield and purity of the product. Industrial processes might also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as chalcones are known to exhibit various biological activities.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The α,β-unsaturated carbonyl system is also reactive towards nucleophiles, which can lead to the formation of covalent adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
- 3-(3-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- 3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of bromine atoms in 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one imparts unique chemical properties compared to its chloro, fluoro, and methyl analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This can result in different biological activities and chemical behaviors, making it a valuable compound for various research applications.
Biological Activity
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone , is an organic compound with significant biological activity. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a conjugated system that enhances its reactivity and biological interactions. The presence of bromine atoms in the structure contributes to its unique chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂Br₂O |
Molecular Weight | 363.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP (Octanol-Water Partition Coefficient) | 4.90 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:
- Anticancer Activity : Studies have shown that chalcones can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes associated with cell growth and survival pathways, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Chalcones have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This effect has been observed in various models, including lipopolysaccharide (LPS)-activated macrophages .
- Antimicrobial Properties : Some studies indicate that chalcones exhibit antibacterial and antifungal activities against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
A study conducted on various chalcone derivatives, including this compound, revealed significant antiproliferative effects against MCF-7 cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of chalcones. For instance, a derivative similar to this compound was tested on RAW264.7 macrophages, showing a marked decrease in nitric oxide production and pro-inflammatory cytokine release when treated with the compound .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other brominated chalcones:
Compound Name | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Moderate | Low |
3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | High | Moderate |
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHGNLFATGLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398776 | |
Record name | 3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919121-16-7 | |
Record name | 3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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